6-Methylpyridine-3-carboxamidine
Overview
Description
6-Methylpyridine-3-carboxamidine is a chemical compound with the molecular formula C7H9N3 and a molecular weight of 135.17 g/mol. It is an amidine derivative of pyridine, characterized by the presence of a methyl group at the 6th position and a carboxamidine group at the 3rd position on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridine-3-carboxamidine typically involves the reaction of 6-methylpyridine-3-carboxylic acid with reagents that introduce the amidine functionality. One common method is the reaction of 6-methylpyridine-3-carboxylic acid with an amine, such as ammonia or a primary amine, in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, to facilitate the formation of the amidine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methylpyridine-3-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The methyl and amidine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methylpyridine-3-carboxamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methylpyridine-3-carboxamidine involves its interaction with specific molecular targets and pathways. The amidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. In particular, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridine-3-carboxamide: This compound has a carboxamide group instead of a carboxamidine group and exhibits different chemical and biological properties.
3-Methylpyridine: Lacks the amidine functionality and has distinct reactivity and applications.
6-Methylpyridine-3-carboxylic acid: The precursor to 6-Methylpyridine-3-carboxamidine, with a carboxylic acid group instead of an amidine group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-methylpyridine-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-5-2-3-6(4-10-5)7(8)9/h2-4H,1H3,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLMEHNMGUDFEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551742 | |
Record name | 6-Methylpyridine-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201937-20-4 | |
Record name | 6-Methylpyridine-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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